2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZEQCJORCGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of L-Cysteine with 3-Bromobenzaldehyde
The foundational synthesis route involves the condensation of L-cysteine with 3-bromobenzaldehyde to form the thiazolidine ring. This reaction proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde carbonyl, followed by cyclization to yield the thiazolidine intermediate.
Reaction Conditions :
-
Solvent : Methanol or ethanol under acidic (e.g., HCl) or neutral conditions.
-
Temperature : 25–60°C for 12–24 hours.
A key challenge lies in suppressing side reactions, such as over-oxidation or dimerization. The use of anhydrous solvents and inert atmospheres (N₂ or Ar) mitigates these issues.
Oxidation of Thiazolidine Intermediate to Thiazole-4-carboxylic Acid
The oxidation step converts the thiazolidine ring into a thiazole-4-carboxylic acid derivative. Manganese dioxide (MnO₂) in acetonitrile is the most cited oxidizing agent, achieving yields of 80–85% under optimized conditions.
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| MnO₂ Molar Ratio | 20:1 to 26:1 (vs. substrate) | Directly proportional to conversion rate |
| Reaction Temperature | 60–80°C | Higher temperatures accelerate oxidation |
| Reaction Time | 24–72 hours | Prolonged duration ensures completion |
The mechanism involves dehydrogenation, where MnO₂ abstracts hydrogen atoms from the thiazolidine ring, leading to aromaticity in the thiazole product.
Hydrolysis of Thiazole-4-carboxylate Esters
Final hydrolysis of the methyl ester to the carboxylic acid is achieved using aqueous NaOH (10% w/v), followed by acidification with HCl to pH 3. This step typically attains >90% yield.
Example Protocol :
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Ester Substrate : Methyl thiazole-4-carboxylate (0.02 mol).
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Base : Sodium hydroxide (0.04–0.058 mol) in refluxing water.
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Acid Workup : HCl added dropwise until precipitation completes.
The hydrolysis is highly sensitive to pH control; premature acidification leads to incomplete conversion.
Stereochemical Considerations and Chiral Synthesis
Stereoselective Formation of (2S,4S)-Diastereomer
The (2S,4S)-configuration is preferentially formed due to the chiral influence of L-cysteine. X-ray crystallography and NMR studies confirm that the thiazolidine ring adopts a puckered conformation, with the 3-bromophenyl group equatorial to minimize steric strain.
Chiral Purity :
Role of Reaction Solvents in Stereochemical Integrity
Polar aprotic solvents (e.g., acetonitrile) favor retention of configuration by stabilizing transition states through dipole interactions. In contrast, protic solvents (e.g., methanol) may induce partial racemization via solvent-assisted proton exchange.
Alternative Synthetic Strategies
Dieckmann Cyclization for Bicyclic Analogues
Recent advances adapt Dieckmann cyclization to synthesize fused tetramate-thiazolidine systems. For example, malonamide derivatives of thiazolidine-4-carboxylic acid undergo intramolecular cyclization in the presence of bases like DBU (1,8-diazabicycloundec-7-ene).
Key Observations :
Solid-Phase Synthesis for High-Throughput Production
Solid-supported methodologies using Wang resin or Merrifield resin enable rapid parallel synthesis of thiazolidine-4-carboxylic acid derivatives. This approach reduces purification burdens and scales effectively for drug discovery pipelines.
Advantages :
-
Purification : Simple filtration removes excess reagents.
Process Optimization and Scalability
Catalytic Oxidation Systems
Transitioning from stoichiometric MnO₂ to catalytic systems (e.g., TEMPO/NaOCl) improves atom economy and reduces waste. Pilot-scale trials demonstrate:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| MnO₂ (stoichiometric) | 80 | 48 |
| TEMPO/NaOCl | 78 | 12 |
While slightly lower in yield, catalytic methods reduce MnO₂ usage by 90%, enhancing sustainability.
Continuous-Flow Reactor Design
Microreactor systems achieve higher throughput by maintaining precise temperature and mixing control. A two-stage continuous setup for condensation and oxidation steps reduces total synthesis time from 72 hours to 8 hours.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl-substituted thiazolidine-4-carboxylic acid.
Substitution: Formation of various substituted thiazolidine-4-carboxylic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid exhibit significant anticancer activity. For instance, thiazolidine derivatives have shown effectiveness against various cancer cell lines, including prostate and ovarian cancer cells. A study highlighted that specific thiazolidine carboxylic acid amides selectively disrupt cancer cells while minimizing harm to normal cells, indicating their potential use in targeted cancer therapies .
Antimicrobial Activity
The compound is also being studied for its antimicrobial properties. Thiazolidine derivatives have demonstrated activity against a range of bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of bacterial enzyme systems, which is crucial in combating antibiotic resistance.
Biological Studies
Enzyme Interaction Studies
This compound is used in biochemical assays to study interactions with various enzymes. Its structure allows it to participate in π-π interactions with aromatic residues in proteins, which can modulate enzyme activity. This property is particularly useful in drug design, where understanding enzyme inhibition mechanisms can lead to the development of more effective therapeutics.
Plant Growth Regulation
Recent studies have indicated that thiazolidine derivatives can act as synthetic elicitors that enhance plant disease resistance. For example, a related compound was shown to induce disease resistance in plants like Arabidopsis and Solanum lycopersicum, suggesting that this compound may have applications in agricultural biotechnology .
Materials Science
Synthesis of Novel Materials
The compound is being explored for its potential in materials science due to its unique electronic and optical properties. Research into the synthesis of materials incorporating thiazolidine structures could lead to advancements in organic electronics and photonic devices.
Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Prostate Cancer | 0.75 |
| Thiazolidine Derivative X | Ovarian Cancer | 1.5 |
| Thiazolidine Derivative Y | Lung Carcinoma (A549) | 0.041 |
This table summarizes the cytotoxic activities of various thiazolidine derivatives against different cancer cell lines, illustrating the potential of these compounds as anticancer agents.
Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Thiazolidine Derivative Z | S. aureus | 16 µg/mL |
This table presents the antimicrobial efficacy of thiazolidine derivatives against common bacterial strains.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Bromophenyl Derivatives
- 2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic Acid Molecular Formula: C₁₀H₁₀BrNO₂S (identical to the 3-bromo derivative) . Key Differences: The bromine substituent is at the para position of the phenyl ring, altering electronic effects and steric interactions. Applications: Used as a building block in antimicrobial research .
Halogen-Substituted Derivatives
- 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid Molecular Formula: C₁₀H₁₀ClNO₂S. Comparison: Chlorine, being smaller and less polarizable than bromine, may reduce lipophilicity and alter pharmacokinetics. This compound demonstrated moderate antimicrobial activity against Bacillus subtilis and Klebsiella pneumoniae .
- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid Molecular Formula: C₁₀H₁₀N₂O₄S. Comparison: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing reactivity and antibacterial potency. This derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin .
Functionalized Derivatives
- 3-Acetyl-2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic Acid Molecular Formula: C₁₂H₁₂BrNO₃S. This derivative’s stereochemistry (2R,4R) is explicitly noted, suggesting controlled synthesis for targeted applications .
- 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Molecular Formula: C₁₃H₁₅NO₅S.
Antimicrobial Activity
Antioxidant and Enzyme Inhibition
- Hydroxyphenyl Derivatives: 2-(4-Hydroxyphenyl)-thiazolidine-4-carboxylic acid showed enhanced antioxidant capacity due to phenolic -OH groups, which scavenge free radicals . Methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)) demonstrated tyrosinase inhibitory activity, likely due to improved π-π stacking with enzyme active sites .
Physicochemical Properties
| Property | 2-(3-Bromophenyl) | 2-(4-Bromophenyl) | 2-(4-Nitrophenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | 288.16 | 288.16 | 278.27 |
| LogP (Estimated) | ~2.1 | ~2.1 | ~1.8 |
| Solubility | Low in water | Low in water | Moderate in DMSO |
Biological Activity
2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, comparative analyses with similar compounds, and implications for drug development.
The compound features a thiazolidine ring with a bromophenyl substituent, which enhances its reactivity and biological interactions. The presence of the bromine atom is crucial as it can facilitate halogen bonding, influencing the compound's affinity for biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the thiazolidine ring forms hydrogen bonds with amino acid side chains. These interactions can modulate protein activity, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal pathogens.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways.
Biological Activity Overview
Antimicrobial Activity
A study evaluated the antimicrobial properties of several thiazolidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its effectiveness, with modifications enhancing its potency.
Anticancer Effects
Research involving prostate cancer cell lines demonstrated that derivatives of thiazolidine-4-carboxylic acids exhibit cytotoxic effects. Specifically, compounds similar to this compound were noted for their ability to induce apoptosis in cancer cells while sparing normal cells .
Plant Immunity and Hormesis
In plant studies, low concentrations of the compound induced disease resistance against pathogens like Pseudomonas syringae, while higher concentrations exhibited inhibitory effects on root growth. This biphasic response is characteristic of hormesis, where low doses stimulate beneficial responses while high doses are detrimental .
Comparative Analysis
When compared to similar compounds such as 2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid or 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, this compound shows unique reactivity due to the bromine substituent. This enhances its interaction capabilities with biological targets and may contribute to its distinct pharmacological profile .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid, and what precursors are critical?
Answer:
The synthesis typically involves cyclocondensation of 3-bromophenylacetic acid (or its derivatives) with cysteine or cysteine analogs. For example:
Precursor Selection : 3-Bromophenylacetic acid (CAS 1878-67-7) is a key starting material, as noted in commercial catalogs .
Cyclization : React with L-cysteine under acidic conditions (e.g., HCl/ethanol) to form the thiazolidine ring.
Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC (≥95% purity thresholds, as per specifications in ).
Validation : Confirm yield and purity via melting point analysis (mp data for related bromophenyl compounds: 99–102°C ).
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
A multi-technique approach is required:
NMR Spectroscopy :
- 1H-NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 3-bromophenyl) and thiazolidine ring protons (δ 3.1–4.5 ppm). Compare with structurally similar L-2-(4-bromo-phenyl)-1,3-thiazolane-4-carboxylic acid .
- 13C-NMR : Confirm carbonyl (COOH) at ~170 ppm and bromophenyl carbons.
Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion ([M+H]+ expected at ~300–302 Da, accounting for bromine isotope patterns).
IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in 1H-NMR data when synthesizing this compound under varying reaction conditions?
Answer:
Discrepancies often arise from stereochemical outcomes or impurities:
Stereochemical Analysis : The thiazolidine ring can adopt different conformers. Use 2D NMR (e.g., COSY, NOESY) to distinguish axial vs. equatorial proton arrangements .
Reaction Optimization :
- Vary temperature (e.g., 25°C vs. reflux) to control ring-closure kinetics.
- Test catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) to minimize byproducts .
Impurity Profiling : Employ HPLC-MS to detect unreacted precursors or brominated side products (e.g., 3-bromophenylacetic acid dimerization) .
Advanced: What strategies enhance the enantiomeric purity of this compound?
Answer:
Enantiomeric control is critical for biological activity studies:
Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases .
Asymmetric Synthesis :
- Employ L-cysteine as a chiral auxiliary to direct ring formation.
- Monitor optical rotation ([α]D) against standards (e.g., Pharmacopeial reference compounds ).
Crystallization : Use enantiopure seed crystals to induce selective crystallization .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
Stability depends on environmental factors:
Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the thiazolidine ring (degradation observed at >25°C in ).
Light Sensitivity : Protect from UV exposure (amber vials recommended) to avoid bromine dissociation.
Purity Monitoring : Periodic HPLC analysis (C18 columns, acetonitrile/water + 0.1% TFA) to detect carboxylic acid degradation .
Advanced: How to design a structure-activity relationship (SAR) study for this compound targeting enzyme inhibition?
Answer:
Key methodological steps include:
Analog Synthesis :
- Modify the bromophenyl group (e.g., 4-bromo vs. 3-bromo substitution ).
- Replace the carboxylic acid with esters or amides (see ethyl ester protocols in ).
Enzyme Assays :
- Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination.
- Compare inhibition kinetics with control compounds (e.g., thiazolidine-4-carboxylic acid derivatives ).
Computational Modeling : Docking studies (AutoDock Vina) to predict binding interactions with target enzymes .
Advanced: How to address low yields in large-scale synthesis of this compound?
Answer:
Scale-up challenges often relate to reaction kinetics and purification:
Process Optimization :
- Use flow chemistry to improve heat dissipation during exothermic cyclization .
- Replace ethanol with THF/water mixtures for faster crystallization.
Byproduct Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
